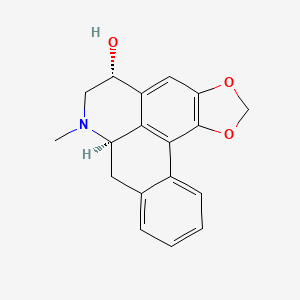
Episteporphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Episteporphine is a naturally occurring alkaloid belonging to the aporphine class of compounds It is known for its complex molecular structure and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of episteporphine involves several steps, starting from simpler precursor molecules. One common method involves the oxidative photocyclization of a-hydroxylated benzylisoquinoline, followed by O-acetylation to yield oxoaporphine. This intermediate can then be converted to this compound through a series of reactions, including reduction with lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of vanadium oxytrichloride (VOCl3) as an oxidizing agent has been reported to be effective in the oxidative coupling of phenolic tetrahydrobenzylisoquinolines, leading to the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Episteporphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like vanadium oxytrichloride.
Reduction: Reduction of this compound can be achieved using lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Vanadium oxytrichloride (VOCl3) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-alkylated and O-acetylated compounds .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of episteporphine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with neurotransmitter receptors and ion channels .
Comparaison Avec Des Composés Similaires
Episteporphine is structurally similar to other aporphine alkaloids, such as boldine and thaliporphine. it is unique in its specific substitution pattern and biological activities. Compared to boldine, this compound has a different oxidation state and functional groups, which may contribute to its distinct pharmacological properties .
List of Similar Compounds
- Boldine
- Thaliporphine
- Ocokryptine
- Bisnorthalphenine
Propriétés
Numéro CAS |
56688-64-3 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
(9R,12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-9-ol |
InChI |
InChI=1S/C18H17NO3/c1-19-8-14(20)12-7-15-18(22-9-21-15)17-11-5-3-2-4-10(11)6-13(19)16(12)17/h2-5,7,13-14,20H,6,8-9H2,1H3/t13-,14+/m1/s1 |
Clé InChI |
RCKNRLRYLSSRKX-KGLIPLIRSA-N |
SMILES isomérique |
CN1C[C@@H](C2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3)O |
SMILES canonique |
CN1CC(C2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)


![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)
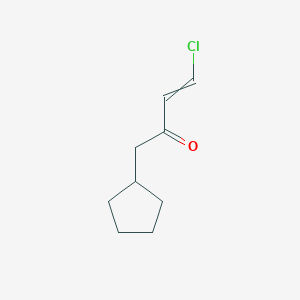
![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)
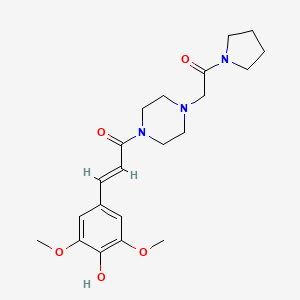
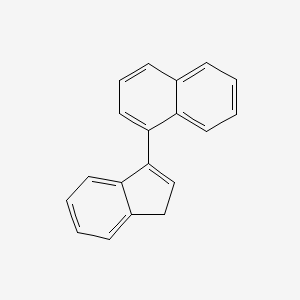
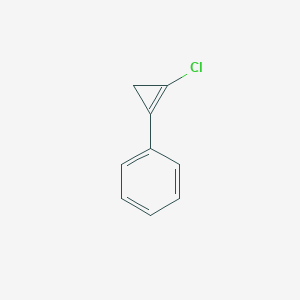
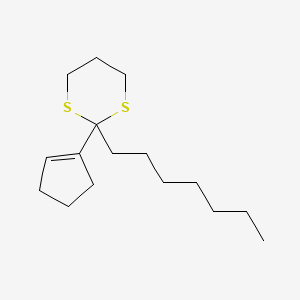

![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)

